molecular formula C29H27NO4S B301467 ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301467
M. Wt: 485.6 g/mol
InChI Key: NSYBLKXVDAUXQK-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. It may also interact with specific receptors in the body, leading to the modulation of various physiological functions.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate in lab experiments is its high purity and stability. This makes it a reliable tool for studying various biological processes. However, one of the limitations is its high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving ethyl (ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the synthesis of novel materials with unique properties using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of ethyl (ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate involves several steps. The first step is the synthesis of 2-[(4-methylphenyl)methoxy]benzaldehyde, which is then reacted with 4-methylaniline to obtain 2-(4-methylanilino)-2-[(4-methylphenyl)methoxy]benzaldehyde. This intermediate product is then reacted with 2-acetylthiophene in the presence of a catalyst to obtain ethyl (ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate.

Scientific Research Applications

Ethyl (ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has potential applications in various fields of scientific research. In the field of material science, it can be used as a building block for the synthesis of novel materials with unique properties. In the field of medicinal chemistry, it can be used as a lead compound for the development of new drugs with therapeutic potential. In the field of biochemistry, it can be used as a tool for studying the biochemical pathways involved in various biological processes.

properties

Product Name

ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C29H27NO4S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-15-11-20(3)12-16-23)17-22-7-5-6-8-24(22)34-18-21-13-9-19(2)10-14-21/h5-17,30H,4,18H2,1-3H3/b25-17-

InChI Key

NSYBLKXVDAUXQK-UQQQWYQISA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)C)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C)C1=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C)C1=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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